4-(4-Acetoxyphenyl)-2-chloro-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

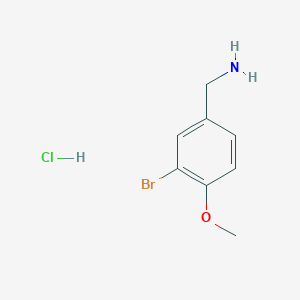

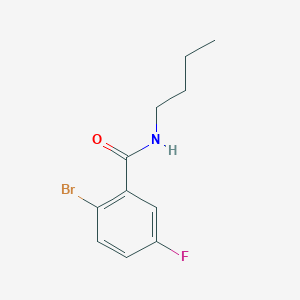

4-(4-Acetoxyphenyl)-2-chloro-1-butene is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemical Preparation and Reactions of Functionalized Isoprene Units

The electrochemical synthesis of functionalized isoprene units like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene has been achieved through electrooxidative double ene-type chlorination. This process highlights the precision and control electrochemical methods offer in synthesizing complex organic compounds, potentially applicable to compounds like 4-(4-Acetoxyphenyl)-2-chloro-1-butene (Uneyama et al., 1983).

Photogeneration and Reactivity of Aryl Cations

Aryl cations, like 4-hydroxy(methoxy)phenyl cations, generated from aromatic halides, demonstrate significant reactivity towards pi nucleophiles. The understanding of such reactive intermediates could be crucial for the application of this compound in synthetic pathways (Protti et al., 2004).

Solvolysis and Hydrolysis Reactions

Role of Ion-Molecule Pairs in Solvolysis Reactions

The acid-catalyzed solvolysis of compounds like 2-methoxy-2-phenyl-3-butene in mixed solvents results in various rearranged products. These solvolysis reactions offer insights into the reactivity and potential transformations of this compound under acidic and solvent conditions (Jia et al., 2002).

Microwave-Accelerated Sommelet Reaction

The application of microwave radiation in accelerating the Sommelet reaction, used for synthesizing key intermediates like 4-acetoxy-2-methyl-2-butenal, a precursor for vitamin A, signifies the potential for rapid and efficient synthesis routes that could involve this compound (Shen, 2007).

Polymer and Material Science

Synthesis and Properties of Conjugated Polyradicals

The synthesis of conjugated polyradicals with high spin concentration, such as poly(3-phenylgalvinoxylthiophene), highlights the potential of organic compounds in creating materials with unique electronic and magnetic properties. The methodology and insights could be applicable to polymers derived from or incorporating this compound (Miyasaka et al., 2001).

Intramolecularly Assisted Hydrolysis of Aryl Chloroalkyl Ketones

The hydrolysis of aryl chloroalkyl ketones, sensitive to the substitutional pattern on the phenyl ring, underscores the significance of structural effects in chemical reactions. This knowledge can be essential when designing synthetic strategies involving this compound (Kalyanam & Likhate, 1987).

Synthesis of Organic Compounds

Fabrication of 4-Phenyl-2-Butanone

The synthesis of important intermediates like 4-phenyl-2-butanone involves a sequence of reactions, including Claisen's condensation and substitution reactions, indicating the multifaceted synthetic routes that could incorporate this compound (Zhang, 2005).

Eigenschaften

IUPAC Name |

[4-(3-chlorobut-3-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGIFUCCOGIRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641202 |

Source

|

| Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-86-6 |

Source

|

| Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)